![molecular formula C16H19BrN2O2 B13503653 tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B13503653.png)
tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 8-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate: is a synthetic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by its unique structure, which includes a tert-butyl ester group and a bromine atom at the 8th position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 8-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted indole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 8-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate is used as a building block in organic synthesis.
Biology and Medicine: Indole derivatives, including this compound, have shown promise in biological research due to their potential pharmacological activities. They are investigated for their anticancer, antiviral, and antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the development of new materials and as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of tert-butyl 8-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate is not fully understood. indole derivatives generally exert their effects by interacting with various molecular targets, such as enzymes and receptors. The bromine atom and tert-butyl ester group may influence the compound’s binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate: Another indole derivative with a bromine atom and tert-butyl ester group.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Derivatives: These compounds share a similar indole core structure but differ in their substituents and biological activities.
Uniqueness: tert-Butyl 8-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 8th position and the tert-butyl ester group distinguishes it from other indole derivatives .
Eigenschaften
Molekularformel |
C16H19BrN2O2 |
|---|---|
Molekulargewicht |
351.24 g/mol |
IUPAC-Name |
tert-butyl 8-bromo-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |
InChI |
InChI=1S/C16H19BrN2O2/c1-16(2,3)21-15(20)19-8-7-10-11-5-4-6-12(17)14(11)18-13(10)9-19/h4-6,18H,7-9H2,1-3H3 |
InChI-Schlüssel |
SUZOVCNVQVQLAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


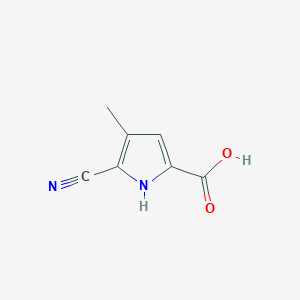
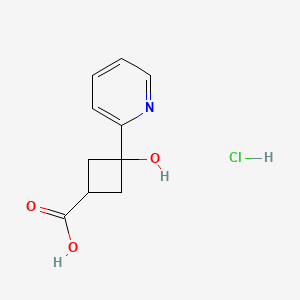
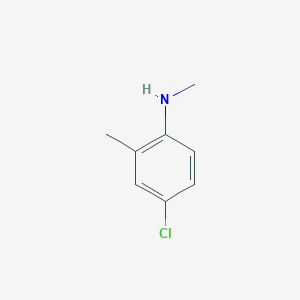
![4-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B13503586.png)
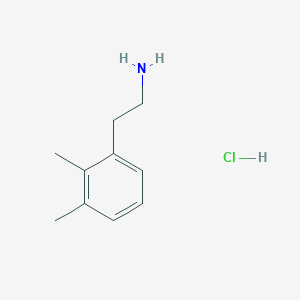
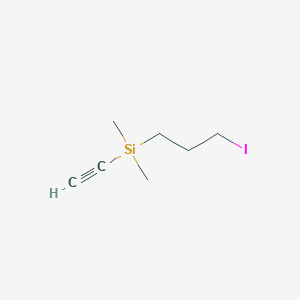
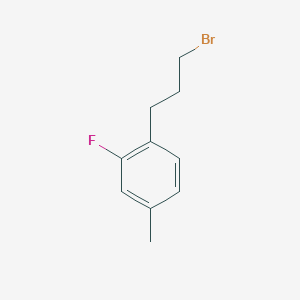
![tert-butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B13503627.png)
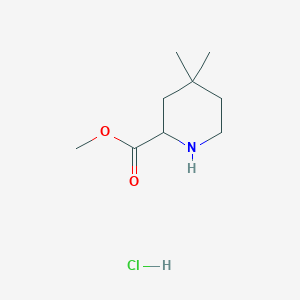

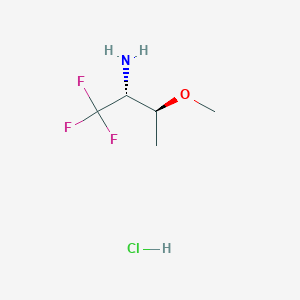
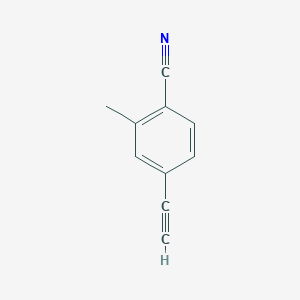

![9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13503668.png)
